molecular formula C63H98O6 B057829 Triarachidonin CAS No. 23314-57-0

Triarachidonin

Cat. No. B057829
CAS RN: 23314-57-0
M. Wt: 951.4 g/mol
InChI Key: HYVJNYYVNIYMDK-QSEXIABDSA-N
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Description

Synthesis Analysis

Triarachidonin's synthesis has been explored in the context of prostaglandin formation in rabbit kidney medulla microsomes. Fujimoto et al. (1991) discovered that the addition of triarachidonin stimulates prostaglandin formation in a dose-dependent manner, suggesting its pivotal role in mediating biochemical pathways related to inflammation and kidney function (Fujimoto et al., 1991).

Molecular Structure Analysis

The molecular structure of derivatives formed from arachidonic acid, closely related to Triarachidonin, has been elucidated through studies on lipoxins, which are biologically active compounds. Serhan et al. (1984) identified and analyzed the structure of lipoxins, revealing insights into the complex molecular architecture and biological activity of arachidonic acid derivatives (Serhan et al., 1984).

Chemical Reactions and Properties

Investigations into the chemical reactions of Triarachidonin have shown its significant impact on prostaglandin synthesis, highlighting its chemical properties and reactivity. The study by Fujimoto et al. (1991) demonstrates how Triarachidonin affects the synthesis of various prostaglandins, underlining the compound's chemical versatility and its role in biological processes (Fujimoto et al., 1991).

Physical Properties Analysis

While specific studies focusing directly on the physical properties of Triarachidonin are limited, the physical characteristics of related arachidonic acid derivatives have been extensively studied. These investigations provide a foundational understanding of how similar compounds behave in biological systems, offering indirect insights into the physical properties of Triarachidonin.

Chemical Properties Analysis

The chemical properties of Triarachidonin, particularly its role in stimulating prostaglandin synthesis, have been highlighted in research. This activity is crucial for understanding the compound's biological significance and its potential applications in medical and biochemical research (Fujimoto et al., 1991).

Scientific Research Applications

  • Triarachidonin and Prostaglandin Synthesis in Rabbit Kidney Medulla Microsomes :

    • Triarachidonin stimulated the formation of prostaglandins (E2, F2α, D2) in rabbit kidney medulla microsomes in a dose-dependent manner.
    • This effect was enhanced by epinephrine, suggesting the presence of epinephrine-activated triacylglycerol lipase, which could mediate arachidonic acid release for prostaglandin synthesis in the kidney medulla (Fujimoto et al., 1991).
  • Triarachidonin and Renal Medullary Prostaglandin Synthesis :

    • Triarachidonin also enhanced prostaglandin E2 production in rabbit kidney medulla slices.
    • It was shown that arachidonic acid released from medullary triacylglycerols is readily available for prostaglandin biosynthesis, and triarachidonin's stimulation of prostaglandin E2 was dose-dependent (Fujimoto et al., 1988).

Future Directions

Triarachidonin, also referred to as TARA, represents an innovative lipid-based therapeutic agent designed to address a range of conditions, encompassing cancer, inflammation, and diabetes . TARA exhibits its efficacy by selectively targeting specific cell signaling pathways, giving rise to a multitude of advantageous outcomes .

properties

IUPAC Name

2,3-bis[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy]propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,34-39,43-48,60H,4-15,22-24,31-33,40-42,49-59H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,37-34-,38-35-,39-36-,46-43-,47-44-,48-45-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVJNYYVNIYMDK-QSEXIABDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC(OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H98O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

951.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(20:4(5Z,8Z,11Z,14Z)/20:4(5Z,8Z,11Z,14Z)/20:4(5Z,8Z,11Z,14Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005478
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Triarachidonin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
148
Citations
K Kinoshita, K Takahashi, K Zama - 日本水産学会誌, 1986 - eprints.lib.hokudai.ac.jp
… of simple TG (triarachidonin) as well as simple … triarachidonin and diarachidonoylphosphatidylcholine as illustrated in Fig. 1 and Fig. 2. Among the five collected …
Number of citations: 9 eprints.lib.hokudai.ac.jp
Y Fujimoto, S Shimada, T Fujikawa, S Sakuma… - … and essential fatty acids, 1991 - Elsevier
… The present paper reports about the effect of triarachidonin on the biosynthesis of prostaglandins in rabbit kidney medulla microsomes. Our data are discussed in view of the possible …
Number of citations: 7 www.sciencedirect.com
Y Fujimoto, K Nishioka, Y Hase, K Sado… - Archives of biochemistry …, 1988 - Elsevier
… attempt to clarify this possibility, we investigated the effect of exogenous triacylglycerol lipase or triarachidonin … Furthermore, we determined the effect of EGTA on triarachidonin-induced …
Number of citations: 7 www.sciencedirect.com
E ISHIDO, Y MINEMOTO, S ADACHI… - Food Science and …, 2002 - jstage.jst.go.jp
… and triarachidonin, and trilinolein and triarachidonin in their … of 1-monolinolein, trilinolein and triarachidonin in their single-… , while that of triarachidonin was decelerated in their mixed …
Number of citations: 9 www.jstage.jst.go.jp
KM Waters, JM Ntambi - Lipids, 1996 - Wiley Online Library
Insulin and dietary fructose independently induce stearoyl‐CoA desaturase 1 (SCD1) gene expression in diabetic mouse liver. In the present study, we again used diabetic mice and …
Number of citations: 77 aocs.onlinelibrary.wiley.com
Y Ishida, S Wakamatsu, H Yokoi, H Ohtani… - Journal of Analytical and …, 1999 - Elsevier
… First the effectiveness of TMSH as a chemical reagent for the THM reaction was evaluated by using triarachidonin. Fig. 1 shows the typical chromatograms of triarachidonin obtained by …
Number of citations: 85 www.sciencedirect.com
CY Hong, LJ Lai, MS Shiao, BN Chiang - Prostaglandins, leukotrienes and …, 1993 - Elsevier
With Reid's filtration technique as a bioassay for evaluating red blood cell (RBC) deformability, we found that tripalmitolein, triolein and trilinolein improved the deformability of calcium-…
Number of citations: 12 www.sciencedirect.com
CY Kong, NRW Withanage, T Funazukuri… - Journal of Chemical & …, 2005 - ACS Publications
Infinite dilution binary diffusion coefficients D 12 and retention factors k have been measured in supercritical carbon dioxide for the long-chain triglyceride triarachidonin at 313.2 K at (10 …
Number of citations: 44 pubs.acs.org
P Blokker, R Pel, L Akoto, A Udo, RJJ Vreuls - Journal of Chromatography A, 2002 - Elsevier
… Using vegetable oils such as sunflower oil and triarachidonin, the conversion of triglycerides into their fatty acid methyl esters (FAMEs) was investigated. The yields using a DTD (and …
Number of citations: 47 www.sciencedirect.com
A Kishimoto, Y Takai, T Mori, U Kikkawa… - Journal of Biological …, 1980 - Elsevier
… Monoarachidonin and diarachidonin were prepared from triarachidonin by treatment with lipase and were purified by thin layer chromatography. The solvent system used was ligroin/…
Number of citations: 609 www.sciencedirect.com

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